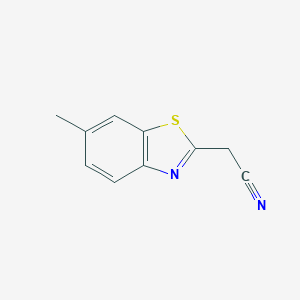![molecular formula C9H15NO4 B140833 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline CAS No. 613256-52-3](/img/structure/B140833.png)
1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline" is a derivative of L-proline, which is a non-essential amino acid and a precursor in the biosynthesis of proteins. L-proline derivatives have been extensively studied due to their biological significance and their role in pharmaceutical applications, particularly as antihypertensive agents through the inhibition of angiotensin-converting enzyme (ACE) .
Synthesis Analysis
The synthesis of L-proline derivatives often involves the coupling of substituted acids to L-proline. For example, a series of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives were synthesized, and their ACE inhibitory activity was evaluated . The synthesis of (2S,3R)-3-hydroxy-3-methylproline (OHMePro), a related compound, was achieved through an intramolecular asymmetric aldol reaction using OHMePro itself as an organocatalyst . Another approach for synthesizing similar compounds, such as (2S,3R)-3-hydroxy-3-methylproline, involved a diastereoselective tandem Michael-aldol reaction . Additionally, a chemoenzymatic synthesis route was developed for the preparation of protected (2S,3R)-3-hydroxy-3-methylproline, which showed complete stereoselectivity .
Molecular Structure Analysis
The molecular structure of L-proline derivatives is crucial for their biological activity. The stereochemistry of hydroxyproline, a close relative of the compound , has been extensively studied, with different stereoisomers exhibiting distinct physical properties . The conformation of the pyrrolidine ring in proline-containing peptides, influenced by hydroxylation, affects the peptide's overall structure and function .
Chemical Reactions Analysis
L-proline derivatives undergo various chemical reactions, which are essential for their synthesis and modification. For instance, the synthesis of trans-3-hydroxy-L-proline involved a Sharpless asymmetric epoxidation as a key step . The reactivity of these compounds is influenced by the presence of functional groups, such as hydroxy groups, which can participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-proline derivatives, including solubility, melting point, and optical activity, are determined by their molecular structure. The presence of hydroxy groups and other substituents can significantly alter these properties. For example, the optical activity of hydroxyproline stereoisomers varies depending on the position and configuration of the hydroxy group . These properties are essential for the compound's biological activity and its potential therapeutic applications.
科学的研究の応用
Roles in Plant Stress Resistance
Research indicates that organic compounds like glycine betaine (GB) and proline play crucial roles in enhancing plant resistance to various environmental stresses, including drought, salinity, and extreme temperatures. These compounds contribute positively to maintaining enzyme and membrane integrity and facilitating osmotic adjustment in stressed plants. Although their exact roles in plant osmotolerance are debated, there's evidence suggesting a positive correlation between the accumulation of these compounds and increased stress tolerance. This has led to research into exogenous application methods to improve plant stress resistance, highlighting the potential of such compounds in agricultural applications (Ashraf & Foolad, 2007).
Conformational Aspects in Peptides
Studies on the ring conformations of proline and hydroxyproline have shown their significance in the structural and functional aspects of peptides. The unique and highly homogeneous conformation of the hydroxy proline ring affects its behavior in cyclic and acyclic derivatives, highlighting its importance in peptide chemistry and potential therapeutic applications (Anteunis et al., 2010).
Neurochemical Effects
Proline's role in primary metabolism and physiological functions has been explored in relation to neurological symptoms and brain abnormalities in hyperprolinemic patients. High proline levels have been associated with neuropathophysiology in some disorders, suggesting its involvement in energy metabolism deficit, oxidative stress, and excitotoxicity. This opens up discussions on the potential therapeutic strategies for conditions related to proline metabolism (Wyse & Netto, 2011).
Hydroxyproline-Based DNA Mimics
Research into hydroxyproline and its derivatives has led to the development of DNA analogues and mimics with improved physicochemical and biological properties. These findings have significant implications for nucleic acid-based diagnostics, isolation, and antisense experiments, demonstrating the potential for hydroxyproline derivatives in therapeutic applications (Efimov & Chakhmakhcheva, 2006).
特性
IUPAC Name |
(2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGZFIBHHGZWEJ-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(=O)N1CCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450865 |
Source


|
| Record name | 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline | |
CAS RN |
613256-52-3 |
Source


|
| Record name | 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

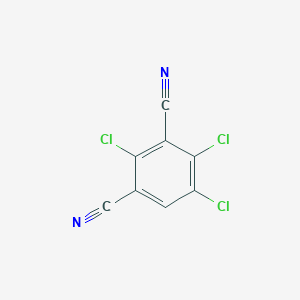
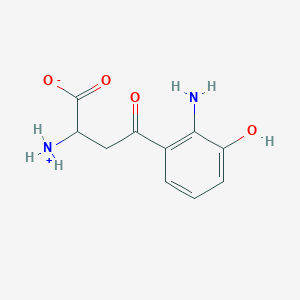
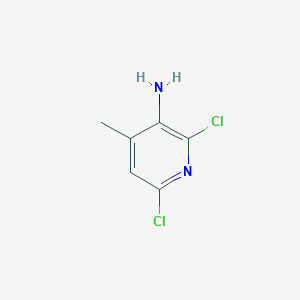
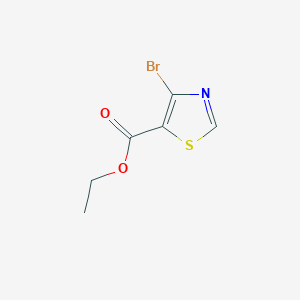
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
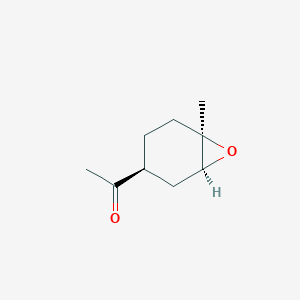
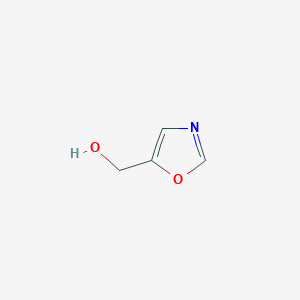
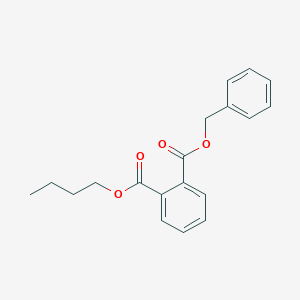
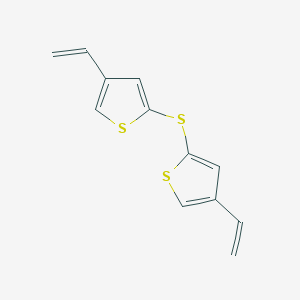
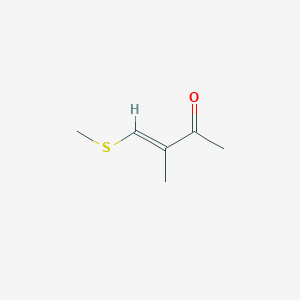
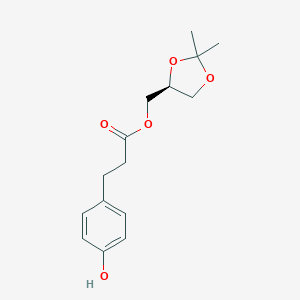
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
